BTM-1042 vs. Atropine: 7.4-Fold Superior In Vivo Potency in Conscious Rabbit Stomach Motility Model
In the unanaesthetized rabbit stomach motility model, BTM-1042 administered intravenously at doses of 0.04–0.2 mg/kg produced a dose-dependent depression of spontaneous gastric movement. The potency ratio for BTM-1042 relative to atropine was calculated as 7.4, indicating that BTM-1042 is over seven times more potent than atropine on a mg/kg basis in this in vivo system [1]. This contrasts sharply with the in vitro ileal preparation, where BTM-1042 was approximately equipotent to atropine on electrically stimulated twitch responses but only 1/13 as potent at muscarinic receptor blockade [1], suggesting that non-muscarinic mechanisms contribute substantially to its in vivo antispasmodic efficacy.
| Evidence Dimension | In vivo antispasmodic potency (spontaneous gastric motility depression) |
|---|---|
| Target Compound Data | BTM-1042: 0.04–0.2 mg/kg i.v., dose-dependent depression of spontaneous movement |
| Comparator Or Baseline | Atropine: potency reference (ratio denominator) |
| Quantified Difference | Potency ratio (BTM-1042 / atropine) = 7.4 |
| Conditions | Unanaesthetized rabbit stomach, intravenous administration, spontaneous motility measurement |
Why This Matters
For in vivo gastrointestinal pharmacology studies requiring potent antispasmodic activity at low doses, BTM-1042 offers a 7.4-fold potency advantage over atropine, enabling lower dosing and potentially reduced off-target effects.
- [1] Takayanagi I, Nakazo K, Kizawa Y. Possible mechanisms of a new type of antispasmodic drug, BTM-1042(cis-(--)-2,3-dihydro-3-(4-methyl-piperazinyl)methyl-2-phenyl-1,5-benzothiazepin-4(5H)-one dihydrochloride). Jpn J Pharmacol. 1980 Oct;30(5):647-54. doi:10.1254/jjp.30.647. PMID:7206371. View Source
